tert-Butyl 4-chloropicolinate
Overview
Description
“tert-Butyl 4-chloropicolinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.661 .
Synthesis Analysis
The synthesis of “tert-Butyl 4-chloropicolinate” involves several steps. The process starts with 4-Chlorpyridin and tert-Butanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloropicolinate” is characterized by the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in its structure . The exact mass of the molecule is 213.055649 .Physical And Chemical Properties Analysis
“tert-Butyl 4-chloropicolinate” has a density of 1.2±0.1 g/cm3 and a boiling point of 295.3±20.0 °C at 760 mmHg . The flash point is 132.4±21.8 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
tert-Butyl 4-chloropicolinate: is used in organic synthesis as a building block for the construction of more complex molecules. Its tert-butyl ester group is particularly useful for introducing steric bulk, which can influence the reactivity and selectivity of chemical reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its chloropicolinate moiety can be incorporated into molecules that interact with biological targets, potentially leading to the development of new pharmaceuticals .
Material Science
The tert-butyl group can impart unique physical properties to materials. When incorporated into polymers or small molecules, it can affect their phase transition temperatures, stability, and solubility, which is valuable in material science applications .
Agricultural Chemistry
tert-Butyl 4-chloropicolinate: may be utilized in the synthesis of agrochemicals. The chloropicolinate part can be a component in the creation of herbicides or insecticides, contributing to the control of pests and weeds .
Bioconjugation
This compound can be used in bioconjugation techniques where it’s attached to biomolecules like proteins or antibodies. This modification can enhance the detection, tracking, or targeting of these biomolecules in biological research or therapeutic applications .
Catalysis
The tert-butyl group’s steric properties can be exploited in catalysis to create space around reactive sites. This can lead to increased reaction rates or improved selectivity in catalytic processes .
Environmental Science
In environmental science, derivatives of tert-Butyl 4-chloropicolinate could be studied for their degradation products and environmental fate. Understanding how this compound breaks down can inform its safe use and disposal .
Photophysics
The compound’s aromatic ring system may be involved in photophysical studies. It can be part of systems that study light absorption and emission, which is important in the development of optical materials and sensors .
properties
IUPAC Name |
tert-butyl 4-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMJQUASNXFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473143 | |
Record name | tert-Butyl 4-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloropicolinate | |
CAS RN |
220000-86-2 | |
Record name | tert-Butyl 4-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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